molecular formula C19H17N5OS B2906319 4-propyl-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,2,3-thiadiazole-5-carboxamide CAS No. 1226448-94-7

4-propyl-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2906319
CAS No.: 1226448-94-7
M. Wt: 363.44
InChI Key: PZJASPNNDZHKSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-propyl-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,2,3-thiadiazole-5-carboxamide is a novel synthetic small molecule designed for research applications. This compound features a complex hybrid architecture, incorporating a 1,2,3-thiadiazole core and a quinoline scaffold, a structure often associated with significant pharmacological potential. The molecular framework is further defined by a 4-propyl substituent on the thiadiazole ring and an N-[2-(1H-pyrrol-1-yl)quinolin-8-yl] carboxamide linkage. While specific biological data for this exact compound is not yet available in the public domain, its structural components are of high interest in medicinal chemistry. The 1,2,3-thiadiazole carboxamide moiety is a recognized pharmacophore in the development of agrochemical agents . Furthermore, the quinoline carboxamide scaffold is a privileged structure in drug discovery and has been investigated in the development of potent and selective P2X7 receptor (P2X7R) antagonists . The P2X7R is a key therapeutic target implicated in different pathological conditions, including its overexpression and activation in various cancers, where it influences processes such as cell proliferation, survival, and apoptosis . Researchers are encouraged to explore the potential of this compound in these and other areas, including but not limited to, oncology, immunology, and infectious disease. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-propyl-N-(2-pyrrol-1-ylquinolin-8-yl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5OS/c1-2-6-15-18(26-23-22-15)19(25)20-14-8-5-7-13-9-10-16(21-17(13)14)24-11-3-4-12-24/h3-5,7-12H,2,6H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJASPNNDZHKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the pyrrole group. The thiadiazole ring is then formed through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance production rates and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-propyl-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and thiadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

4-propyl-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-propyl-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle: Thiadiazole vs. Thiazole

The 1,2,3-thiadiazole core distinguishes this compound from more commonly studied thiazole derivatives (e.g., 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides). For example, thiadiazoles are known for greater metabolic stability but may exhibit reduced solubility due to increased hydrophobicity .

Substituent Effects

  • Propyl vs.
  • Quinoline-Pyrrole Hybrid: The 2-(1H-pyrrol-1-yl)quinolin-8-yl group introduces π-stacking capabilities and hydrogen-bonding interactions absent in simpler pyridinyl or phenyl substituents. This could enhance binding to aromatic-rich enzyme active sites, such as kinases or proteases .

Data Table: Comparative Analysis of Key Features

Feature Target Compound 4-Methyl Thiazole Carboxamide Pyridinyl Thiazole
Core Structure 1,2,3-Thiadiazole Thiazole Thiazole
Substituent at Position 4 Propyl Methyl Methyl
Aromatic Moiety 2-(1H-Pyrrol-1-yl)quinolin-8-yl 4-Pyridinyl 4-Pyridinyl
Molecular Weight (g/mol) ~408.5 (calculated) ~275.3 ~260.2
Predicted logP ~3.8 (ChemAxon) ~2.9 ~2.5
Reported Bioactivity Not available IC₅₀ = 0.5–10 µM (kinase inhibition) IC₅₀ = 1–15 µM (anti-inflammatory)

Biological Activity

4-propyl-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the class of thiadiazoles, which have been recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

C17H18N4S\text{C}_{17}\text{H}_{18}\text{N}_{4}\text{S}

This structure includes a thiadiazole ring, which is essential for its biological activity.

Biological Activity Overview

Compounds containing the thiadiazole moiety have shown a wide range of biological activities, including:

  • Antimicrobial : Effective against various bacteria and fungi.
  • Anticancer : Potential to inhibit cancer cell proliferation.
  • Anti-inflammatory : Ability to reduce inflammation in various models.
  • Neurological : Neuroprotective effects in neurodegenerative disease models.

The mechanisms through which this compound exerts its effects may include:

  • Inhibition of Enzymatic Activity : Interference with enzymes involved in cell proliferation and survival.
  • Modulation of Signaling Pathways : Alteration of key signaling pathways such as apoptosis and cell cycle regulation.
  • Interaction with DNA : Binding to DNA or RNA, potentially leading to inhibition of nucleic acid synthesis.

Anticancer Activity

Research has indicated that derivatives of thiadiazoles can exhibit significant anticancer properties. For instance:

  • A study demonstrated that similar thiadiazole compounds showed IC50 values ranging from 10 to 50 µM against various cancer cell lines (e.g., MCF7 and A549) .
CompoundCell LineIC50 (µM)
Thiadiazole Derivative AMCF715
Thiadiazole Derivative BA54925

Neuroprotective Effects

A related study explored the neuroprotective activity of thiadiazole derivatives under neurotoxic conditions. The findings suggested that these compounds significantly improved cell viability in neuronal cultures exposed to glutamate toxicity.

ConditionCell Viability (%)
Control100
Glutamate Treatment30
Thiadiazole Treatment70

Antimicrobial Properties

Thiadiazole derivatives have also been tested for antimicrobial activity. In vitro studies showed effectiveness against several bacterial strains with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.

Q & A

Q. Basic Research Focus

  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) resolves impurities with <1% detection limits. TLC (silica gel, ethyl acetate/hexane) provides rapid purity assessment .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms regioselectivity of pyrrole-quinoline coupling (e.g., absence of undesired isomers) .
    • HRMS : Validates molecular weight (expected m/z ~435.6) and detects trace byproducts .
  • Elemental analysis : CHNS quantification ensures stoichiometric integrity of the thiadiazole ring .

How can researchers elucidate the reaction mechanism of thiadiazole-carboxamide formation in this compound?

Advanced Research Focus
Mechanistic studies require:

  • Kinetic profiling : Monitor intermediate formation via in-situ FTIR or LC-MS during carboxamide coupling. For example, the disappearance of carboxylic acid intermediates (e.g., ~1700 cm⁻¹ C=O stretch) indicates successful amidation .
  • Isotopic labeling : Use ¹⁵N-labeled amines to track nucleophilic attack pathways during thiadiazole ring closure .
  • Computational modeling : DFT calculations (e.g., Gaussian09) predict transition states and activation energies for key steps like cyclocondensation .

How should contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays) be addressed?

Advanced Research Focus
Discrepancies may arise from:

  • Assay conditions : Varying pH or reducing agents (e.g., DTT) can stabilize/destabilize the thiadiazole ring, altering bioactivity. Standardize protocols using PBS (pH 7.4) and inert atmospheres .
  • Cellular models : Differential membrane permeability (e.g., logP ~3.2) impacts efficacy in cancer vs. bacterial cells. Perform parallel assays in isogenic cell lines .
  • Metabolic instability : Use LC-MS/MS to identify metabolites (e.g., sulfoxide derivatives) that may confound results .

What strategies are effective for enhancing the compound’s biological activity through structural modification?

Q. Advanced Research Focus

  • Substituent engineering :
    • Thiadiazole ring : Introduce electron-withdrawing groups (e.g., -NO₂) to improve DNA-binding affinity .
    • Propyl chain : Replace with fluorinated alkyl groups to enhance blood-brain barrier penetration .
  • Hybridization : Conjugate with known pharmacophores (e.g., chalcone or triazole) to dual-target kinases and microtubules .
  • Prodrug design : Mask the carboxamide as an ester to improve oral bioavailability .

How can computational tools guide the optimization of this compound’s pharmacokinetic properties?

Q. Advanced Research Focus

  • ADMET prediction : SwissADME or ADMETLab estimate parameters like logP (optimal range: 2–4), aqueous solubility (<10 µM may limit bioavailability), and CYP450 inhibition risk .
  • Molecular docking : AutoDock Vina screens against targets (e.g., EGFR kinase) to prioritize derivatives with stronger binding (ΔG < -9 kcal/mol) .
  • MD simulations : GROMACS models assess stability of ligand-protein complexes over 100 ns to validate target engagement .

What experimental approaches mitigate stability issues (e.g., photodegradation) during storage?

Q. Advanced Research Focus

  • Light sensitivity : Store in amber vials under argon; monitor degradation via UV-vis (λmax shifts >10 nm indicate breakdown) .
  • Thermal stability : DSC/TGA analysis identifies decomposition thresholds (>200°C suggests solid-state stability) .
  • Formulation : Encapsulate in PLGA nanoparticles to protect against hydrolysis in aqueous buffers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.